molecular formula C6H9NO B13830353 1-(2,3-dihydro-1H-pyrrol-2-yl)ethanone

1-(2,3-dihydro-1H-pyrrol-2-yl)ethanone

Cat. No.: B13830353
M. Wt: 111.14 g/mol
InChI Key: NDLNQXWZJHOQKW-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1H-pyrrol-2-yl)ethanone is an organic compound with the molecular formula C6H9NO It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,3-Dihydro-1H-pyrrol-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of pyrrole with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic acyl substitution, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dihydro-1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2,3-Dihydro-1H-pyrrol-2-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-pyrrol-2-yl)ethanone involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: Its ability to undergo diverse chemical reactions makes it a versatile compound in synthetic chemistry .

Properties

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

1-(2,3-dihydro-1H-pyrrol-2-yl)ethanone

InChI

InChI=1S/C6H9NO/c1-5(8)6-3-2-4-7-6/h2,4,6-7H,3H2,1H3

InChI Key

NDLNQXWZJHOQKW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CC=CN1

Origin of Product

United States

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